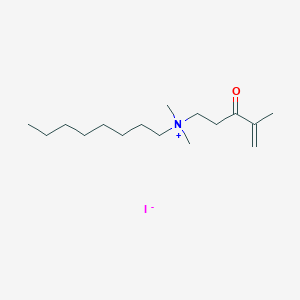
N,N-Dimethyl-N-(4-methyl-3-oxopent-4-en-1-yl)octan-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-DIMETHYL-N-(2-[METHACRYLOYL]ETHYL)-N-(1-OCTYL)AMMONIUM IODIDE: is a quaternary ammonium compound with a methacryloyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Quaternization Reaction: The synthesis of N,N-DIMETHYL-N-(2-[METHACRYLOYL]ETHYL)-N-(1-OCTYL)AMMONIUM IODIDE typically involves the quaternization of N,N-dimethyl-N-(2-[methacryloyl]ethyl)amine with 1-iodooctane. This reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Polymerization: The methacryloyl group in N,N-DIMETHYL-N-(2-[METHACRYLOYL]ETHYL)-N-(1-OCTYL)AMMONIUM IODIDE allows it to undergo free radical polymerization, leading to the formation of polymers with quaternary ammonium functionalities.
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, typically under mild conditions.
Major Products:
Polymers: The polymerization of N,N-DIMETHYL-N-(2-[METHACRYLOYL]ETHYL)-N-(1-OCTYL)AMMONIUM IODIDE results in polymers with antimicrobial properties.
Substituted Compounds: Substitution reactions yield various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with antimicrobial and antifouling properties.
Biology:
Biomaterials: Incorporated into hydrogels and coatings for biomedical devices to prevent bacterial adhesion and biofilm formation.
Medicine:
Drug Delivery: Explored as a component in drug delivery systems due to its ability to form stable complexes with drugs and enhance their solubility.
Industry:
Water Treatment: Utilized in the formulation of water treatment chemicals to control microbial growth in industrial water systems.
Mecanismo De Acción
The antimicrobial activity of N,N-DIMETHYL-N-(2-[METHACRYLOYL]ETHYL)-N-(1-OCTYL)AMMONIUM IODIDE is primarily due to the disruption of microbial cell membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to increased permeability and cell lysis. This compound can also inhibit biofilm formation by preventing the adhesion of microorganisms to surfaces.
Comparación Con Compuestos Similares
- N,N-DIMETHYL-N-(2-[METHACRYLOYL]ETHYL)-N-(1-DECYL)AMMONIUM IODIDE
- N,N-DIMETHYL-N-(2-[METHACRYLOYL]ETHYL)-N-(1-DODECYL)AMMONIUM IODIDE
Uniqueness: N,N-DIMETHYL-N-(2-[METHACRYLOYL]ETHYL)-N-(1-OCTYL)AMMONIUM IODIDE is unique due to its specific alkyl chain length, which influences its solubility, antimicrobial activity, and polymerization behavior. Compared to its analogs with longer alkyl chains, this compound may exhibit different physical properties and biological activities, making it suitable for specific applications.
Propiedades
Número CAS |
63175-06-4 |
|---|---|
Fórmula molecular |
C16H32INO |
Peso molecular |
381.34 g/mol |
Nombre IUPAC |
dimethyl-(4-methyl-3-oxopent-4-enyl)-octylazanium;iodide |
InChI |
InChI=1S/C16H32NO.HI/c1-6-7-8-9-10-11-13-17(4,5)14-12-16(18)15(2)3;/h2,6-14H2,1,3-5H3;1H/q+1;/p-1 |
Clave InChI |
KYFQPHILVTWOMH-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+](C)(C)CCC(=O)C(=C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


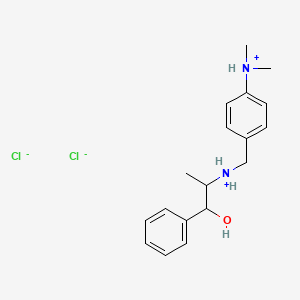
![3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine](/img/structure/B13762347.png)
![5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13762352.png)
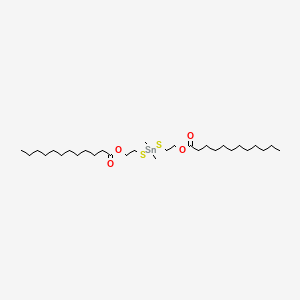
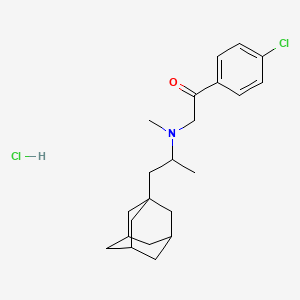

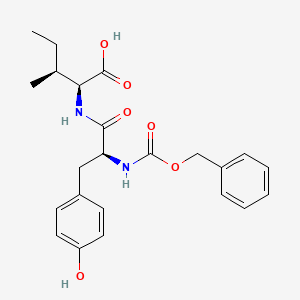

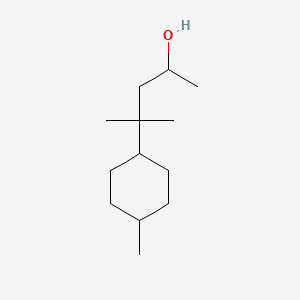



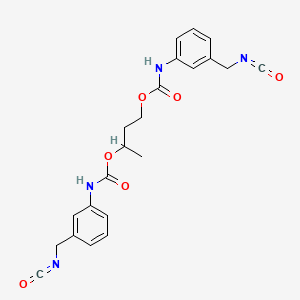
![3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13762425.png)
